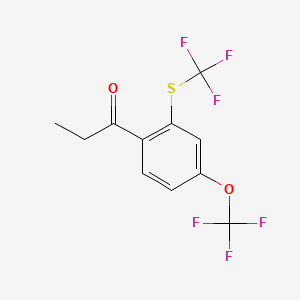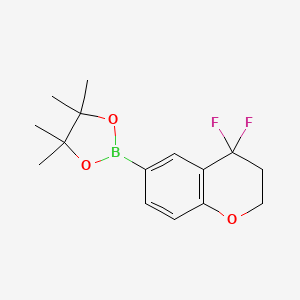
1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features both trifluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of trifluoromethoxy and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propan-1-one moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic Substitution Reactions: Utilizing nucleophiles to introduce the trifluoromethoxy and trifluoromethylthio groups.
Friedel-Crafts Acylation: Employing acyl chlorides and Lewis acids to attach the propan-1-one group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled environments to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the propan-1-one group to carboxylic acids or other oxidized forms.
Reduction: Reduction of the ketone group to alcohols.
Substitution: Replacement of functional groups on the phenyl ring with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular responses.
Comparaison Avec Des Composés Similaires
1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one: Differing in the position of the trifluoromethoxy and trifluoromethylthio groups.
1-(3-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one: Another positional isomer with different properties.
Propriétés
Formule moléculaire |
C11H8F6O2S |
|---|---|
Poids moléculaire |
318.24 g/mol |
Nom IUPAC |
1-[3-(trifluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6O2S/c1-2-7(18)6-3-4-9(20-11(15,16)17)8(5-6)19-10(12,13)14/h3-5H,2H2,1H3 |
Clé InChI |
WTGBUEVCIAZJQB-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=C(C=C1)SC(F)(F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B14045420.png)
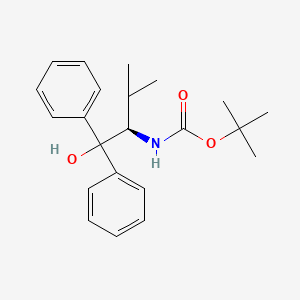

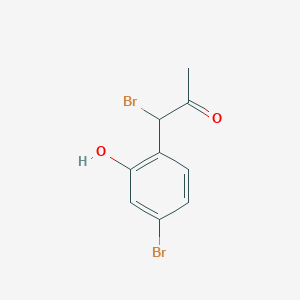
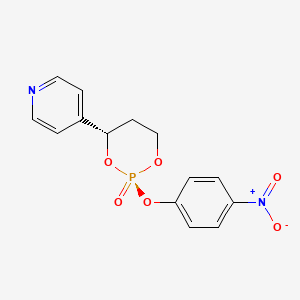
![1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium](/img/structure/B14045445.png)
